molecular formula C12H23N3 B13178869 9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

Cat. No.: B13178869
M. Wt: 209.33 g/mol
InChI Key: MNZPCILTQRSMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a hydrazinyl group attached to a bicyclo[3.3.1]nonane framework. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition reaction of a suitable azepine derivative with a cyclopropylmethyl halide under basic conditions. The resulting intermediate is then subjected to hydrazination using hydrazine hydrate to introduce the hydrazinyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of N-substituted hydrazines and amides.

Scientific Research Applications

9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[331]nonane is unique due to the presence of both cyclopropylmethyl and hydrazinyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]hydrazine

InChI

InChI=1S/C12H23N3/c13-14-10-6-11-2-1-3-12(7-10)15(11)8-9-4-5-9/h9-12,14H,1-8,13H2

InChI Key

MNZPCILTQRSMMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)NN

Origin of Product

United States

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